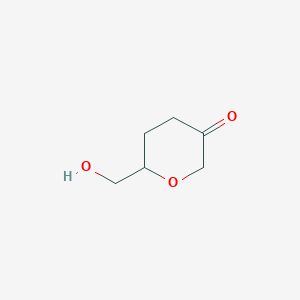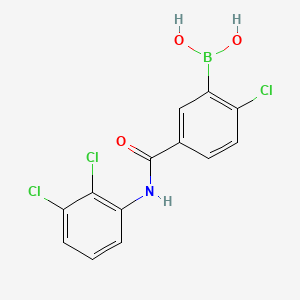
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is a specialized organic compound characterized by its boronic acid group and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dichlorophenyl isocyanate with 2-chlorobenzeneboronic acid under controlled conditions. The reaction requires precise temperature control and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the chlorinated aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the chlorinated aromatic rings.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is valuable in the synthesis of complex organic molecules.
Biology: The compound can be employed in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its boronic acid group makes it a potential candidate for drug design, particularly in the development of enzyme inhibitors.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and polymers. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
2-Chlorobenzeneboronic acid
2,3-Dichlorophenyl isocyanate
Other boronic acid derivatives
Uniqueness: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid stands out due to its specific combination of chlorinated aromatic rings and boronic acid group
Properties
Molecular Formula |
C13H9BCl3NO3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-chloro-5-[(2,3-dichlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl3NO3/c15-9-5-4-7(6-8(9)14(20)21)13(19)18-11-3-1-2-10(16)12(11)17/h1-6,20-21H,(H,18,19) |
InChI Key |
JISRVYPGQJIELD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



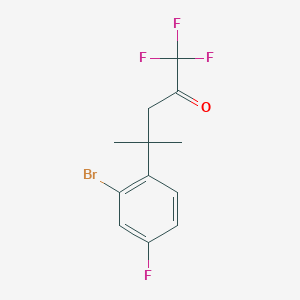

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
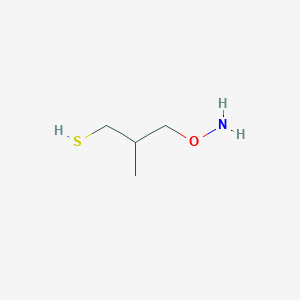
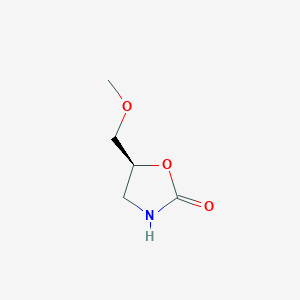
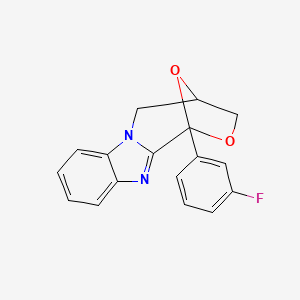
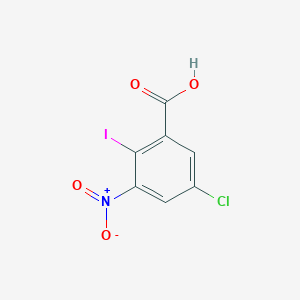
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
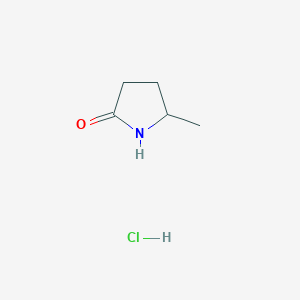
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
